Equipotent γ-Secretase Inhibition with Superior Aqueous Solubility vs. para-Fluorophenyl Parent
In a direct head-to-head comparison within the γ-secretase inhibitor series, replacing the central para-fluorophenyl ring of compound 1 (BMS-708,163) with the bicyclo[1.1.1]pentane motif afforded compound 3, which retained equipotent enzymatic inhibition. Crucially, compound 3 exhibited a 360-fold improvement in kinetic aqueous solubility and a 12-fold improvement in thermodynamic solubility over the parent fluorophenyl compound [1]. These solubility gains were uniquely associated with the BCP replacement; alternative phenyl bioisosteres did not deliver the same balance of potency and solubility.
| Evidence Dimension | Aqueous solubility (pH 6.5 buffer) and γ-secretase inhibitory potency |
|---|---|
| Target Compound Data | Compound 3 (BCP analogue): kinetic solubility = 216 μM; thermodynamic solubility = 19.7 μM; IC50 comparable to parent (equipotent) |
| Comparator Or Baseline | Compound 1 (BMS-708,163, para-fluorophenyl parent): kinetic solubility = 0.60 μM; thermodynamic solubility = 1.70 μM |
| Quantified Difference | 360-fold increase in kinetic solubility; 11.6-fold increase in thermodynamic solubility; potency maintained (no significant loss) |
| Conditions | Kinetic and thermodynamic solubility measured in pH 6.5 aqueous buffer; γ-secretase inhibition measured by Aβ40 reduction in cellular assay |
Why This Matters
Procurement of the BCP-based intermediate enables development of leads that preserve target potency while dramatically overcoming solubility-limited absorption—a critical advantage for oral CNS drug candidates.
- [1] Stepan AF, Subramanyam C, Efremov IV, et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J Med Chem. 2012;55(7):3414-3424. doi:10.1021/jm300094u View Source
